molecular formula C22H24N2O3S B2397503 N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide CAS No. 763108-58-3

N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide

Cat. No. B2397503
M. Wt: 396.51
InChI Key: QKRNONNAVUUCOG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide, commonly known as BPPSA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BPPSA is a sulfonamide derivative that has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

Synthesis and Characterization

N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide and related sulfanilamide derivatives have been synthesized and characterized, revealing their crystal structures and thermal properties. These compounds demonstrate distinct molecular conformations and hydrogen bonding models, contributing to our understanding of their structural and thermal behavior. Despite their comprehensive characterization, they showed limited antimicrobial activity, suggesting a need for further modification to enhance their biological properties (Lahtinen et al., 2014).

Vibrational Spectroscopic Analysis

Vibrational spectroscopy has been used to characterize the molecular structure of N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide analogs, providing insights into their electronic interactions and stability. This analysis helps in understanding the molecular dynamics and could pave the way for the development of compounds with improved pharmacokinetic properties (Jenepha Mary et al., 2022).

Antithrombotic Properties

Research into related acetamide derivatives has demonstrated significant antithrombotic properties, highlighting the potential therapeutic applications of N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide in the prevention and treatment of thrombosis. This opens avenues for further exploration into its efficacy as an orally active thrombin inhibitor (Lorrain et al., 2003).

Antimicrobial Screening

A series of derivatives have been synthesized and screened for their antimicrobial properties. This research contributes to the search for new antimicrobial agents and may guide the modification of N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide to enhance its biological activity (MahyavanshiJyotindra et al., 2011).

Pharmacological Evaluation

Investigations into the pharmacological effects of related compounds, including their glutaminase inhibitory activity, suggest potential applications in cancer therapy. By inhibiting glutaminase, these compounds can attenuate the growth of cancer cells, indicating a promising area for the development of anticancer therapies using N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide analogs (Shukla et al., 2012).

properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-3-4-16-5-7-17(8-6-16)23-20(25)15-28-19-11-9-18(10-12-19)24-21(26)13-14-22(24)27/h5-12H,2-4,13-15H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRNONNAVUUCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide

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